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Compound of Interest

Compound Name: Erybraedin E

Cat. No.: B15185409 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erybraedin E is a prenylated pterocarpan, a class of flavonoids known for their diverse

biological activities. Pterocarpans are characterized by a tetracyclic ring system and are

commonly found in the plant genus Erythrina. The unique structural features of Erybraedin E,

including its specific pattern of hydroxylation and prenylation, contribute to its chemical

properties and potential therapeutic applications. This technical guide provides a summary of

the available spectroscopic data for Erybraedin E and outlines the general experimental

protocols for its analysis.

Spectroscopic Data of Erybraedin E
A comprehensive set of experimentally determined spectroscopic data for Erybraedin E is not

readily available in the public domain. The following tables are based on predicted data and

data from structurally similar compounds.

Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental

composition of a compound. For Erybraedin E (C₂₂H₂₀O₄), the predicted monoisotopic mass is

348.13617 Da. The table below summarizes the predicted m/z values for various adducts of

Erybraedin E.
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Adduct Predicted m/z

[M+H]⁺ 349.14345

[M+Na]⁺ 371.12539

[M-H]⁻ 347.12889

[M+NH₄]⁺ 366.16999

[M+K]⁺ 387.09933

[M+H-H₂O]⁺ 331.13343

[M+HCOO]⁻ 393.13437

[M+CH₃COO]⁻ 407.15002

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR data for Erybraedin E are not currently published.

However, based on the known structure of Erybraedin E and the spectroscopic data of

analogous prenylated pterocarpans, the following characteristic signals can be anticipated.

¹H NMR (Predicted Chemical Shifts)

Proton Assignment
Predicted Chemical Shift
(δ, ppm)

Multiplicity

Aromatic Protons 6.0 - 7.5 m

Methylene Protons (C-6) 3.5 - 4.5 m

Methine Protons (C-6a, C-11a) 4.0 - 5.5 m

Prenyl Vinyl Proton 5.0 - 5.5 t

Prenyl Methylene Protons 3.0 - 3.5 d

Prenyl Methyl Protons 1.5 - 1.8 s

Hydroxyl Protons 5.0 - 9.0 br s
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¹³C NMR (Predicted Chemical Shifts)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Aromatic Carbons 100 - 160

C-6 65 - 75

C-6a 40 - 50

C-11a 75 - 85

Prenyl Quaternary Carbon 130 - 140

Prenyl Methine Carbon 120 - 130

Prenyl Methylene Carbon 20 - 30

Prenyl Methyl Carbons 15 - 25

UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of pterocarpans typically displays two main absorption bands. For

Erybraedin E, the expected absorption maxima are in the following ranges:

Band Wavelength Range (nm)

Band I 300 - 340

Band II 280 - 295

Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of Erybraedin E are not

available. The following are generalized methodologies for the analysis of flavonoids, which

would be applicable to Erybraedin E.

Mass Spectrometry Protocol
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-

TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically
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used.

Sample Preparation: A dilute solution of the purified Erybraedin E is prepared in a suitable

solvent such as methanol or acetonitrile.

Data Acquisition:

The sample is infused into the ESI source.

Mass spectra are acquired in both positive and negative ion modes.

Full scan spectra are obtained to determine the molecular ion peaks.

Tandem MS (MS/MS) experiments are performed on the molecular ions to obtain

fragmentation patterns, which aid in structural elucidation.

NMR Spectroscopy Protocol
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃,

DMSO-d₆, or acetone-d₆). Tetramethylsilane (TMS) is often used as an internal standard.

Data Acquisition:

¹H NMR: Standard one-dimensional proton spectra are acquired.

¹³C NMR: Proton-decoupled carbon spectra are obtained.

2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and

proton-carbon correlations for unambiguous assignment of all signals.

UV-Vis Spectroscopy Protocol
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
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Sample Preparation: A solution of the compound of known concentration is prepared in a UV-

transparent solvent (e.g., methanol or ethanol).

Data Acquisition:

A baseline is recorded using the solvent in both the sample and reference cuvettes.

The UV-Vis spectrum of the sample is recorded over a range of approximately 200-400 nm.

The wavelengths of maximum absorbance (λmax) are determined.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the isolation and spectroscopic

characterization of a natural product like Erybraedin E.
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Caption: Workflow for the isolation and spectroscopic analysis of Erybraedin E.

Signaling Pathways
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Currently, there is no specific information available in the scientific literature detailing the

signaling pathways modulated by Erybraedin E. Research on the biological activities of related

prenylated pterocarpans suggests potential interactions with various cellular targets, but

dedicated studies on Erybraedin E are required to elucidate its specific mechanisms of action.

Disclaimer: The spectroscopic data presented in this guide for NMR and UV-Vis are predictive

and based on the analysis of structurally related compounds. Experimental verification is

necessary for definitive structural confirmation.

To cite this document: BenchChem. [In-Depth Technical Guide to Erybraedin E:
Spectroscopic Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15185409#erybraedin-e-spectroscopic-data-nmr-ms-
uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b15185409?utm_src=pdf-body
https://www.benchchem.com/product/b15185409?utm_src=pdf-body
https://www.benchchem.com/product/b15185409#erybraedin-e-spectroscopic-data-nmr-ms-uv-vis
https://www.benchchem.com/product/b15185409#erybraedin-e-spectroscopic-data-nmr-ms-uv-vis
https://www.benchchem.com/product/b15185409#erybraedin-e-spectroscopic-data-nmr-ms-uv-vis
https://www.benchchem.com/product/b15185409#erybraedin-e-spectroscopic-data-nmr-ms-uv-vis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15185409?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15185409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

